1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Description
1-(3-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17-7-4-6-16(13-17)20-11-9-19(10-12-20)14-15-5-2-3-8-18(15)21(22)23/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUEZBBKSWSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Coupling Reaction: The final step involves coupling the methoxyphenyl and nitrophenyl groups to the piperazine ring under specific reaction conditions.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. Catalysts such as palladium or ruthenium complexes are commonly employed in these reactions .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group at a different position.
1-(2-Nitrophenyl)piperazine: Lacks the methoxy group.
1-(3-Methoxyphenyl)piperazine: Lacks the nitrophenyl group.
The uniqueness of this compound lies in its combined methoxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
